molecular formula C12H13NO3 B12944145 6-Hydroxy-1H-indol-5-yl butyrate

6-Hydroxy-1H-indol-5-yl butyrate

Cat. No.: B12944145
M. Wt: 219.24 g/mol
InChI Key: CLIKONPBFGXCKK-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl butyrate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-Hydroxy-1H-indol-5-yl butyrate, often involves the construction of the indole ring system through various methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of ortho-substituted anilines followed by cyclization with C–C or C–N bond formation .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced synthetic techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-indol-5-yl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl butyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl butyrate involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions contribute to its therapeutic potential and biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxy-1H-indol-5-yl butyrate include other indole derivatives such as:

Uniqueness

What sets this compound apart from other indole derivatives is its specific substitution pattern and the presence of the butyrate group. This unique structure may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) butanoate

InChI

InChI=1S/C12H13NO3/c1-2-3-12(15)16-11-6-8-4-5-13-9(8)7-10(11)14/h4-7,13-14H,2-3H2,1H3

InChI Key

CLIKONPBFGXCKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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